molecular formula C19H16N2O6S2 B2888118 (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid CAS No. 637318-99-1

(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid

Cat. No.: B2888118
CAS No.: 637318-99-1
M. Wt: 432.47
InChI Key: GLXGWPHVTUZBAE-XNTDXEJSSA-N
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Description

The compound “(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid” is a thiazolidinone derivative with a complex structure featuring:

  • Thiazolidinone core: A 4-oxo-2-thioxothiazolidin-3-yl scaffold, a pharmacophore known for antimicrobial, anti-inflammatory, and anticancer activities .
  • Furan-2-ylmethylene substituent: An (E)-configured furan ring attached via a methylene group, which may enhance electronic interactions with biological targets.
  • 2-hydroxybenzoic acid: A salicylic acid derivative contributing acidity and hydrogen-bonding capacity, which may improve solubility and bioavailability.

Properties

IUPAC Name

4-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S2/c22-14-9-11(5-6-13(14)18(25)26)20-16(23)4-1-7-21-17(24)15(29-19(21)28)10-12-3-2-8-27-12/h2-3,5-6,8-10,22H,1,4,7H2,(H,20,23)(H,25,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXGWPHVTUZBAE-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclodehydration and aldol condensation steps, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Furanones and related compounds.

    Reduction: Thiazolidinone derivatives.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Mechanism of Action

The mechanism of action of (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid involves its interaction with cellular targets such as enzymes and receptors. The furan ring and thioxothiazolidinone moiety are believed to interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects . In cancer cells, the compound may interfere with signaling pathways, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse bioactivities modulated by substituents, linker length, and aromatic moieties. Below is a detailed comparison with structurally analogous compounds:

Structural and Physicochemical Properties

Compound Name Substituent on Thiazolidinone Linker Type Aromatic Acid Moiety Molecular Formula Molecular Weight Key Properties
Target Compound: (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid Furan-2-ylmethylene Butanamido 2-hydroxybenzoic acid Not explicitly reported ~450–470 g/mol* Predicted pKa: ~4.25 (acidic)
(E)-4-(3-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid 2-Chlorobenzylidene Propanamido 2-hydroxybenzoic acid C₂₀H₁₅ClN₂O₅S₂ 462.93 g/mol Higher lipophilicity (Cl substituent)
(E)-4-(2-(5-(3-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid 3-Methoxybenzylidene Acetamido Benzoic acid C₂₀H₁₆N₂O₅S₂ 428.48 g/mol pKa: 4.25; moderate solubility
(Z)-3-(5-((1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid Indol-3-ylmethylene Direct bond Benzoic acid Not reported ~380–400 g/mol Enhanced antimicrobial activity

Key Observations :

Substituent Effects: Furan vs. Chloro/Methoxy/Indole: The furan ring’s oxygen atom may engage in hydrogen bonding, while chloro and methoxy groups increase lipophilicity or steric bulk. Indole derivatives exhibit pronounced antimicrobial activity due to planar aromatic systems .

Bioactivity: Indole-substituted thiazolidinones (e.g., compound 5b in ) show superior antibacterial and antifungal activity compared to benzylidene analogs, attributed to indole’s π-π stacking with microbial enzymes. Chlorinated analogs (e.g., ) may exhibit enhanced membrane permeability due to increased hydrophobicity.

Synthetic Routes: Most analogs are synthesized via Knoevenagel condensation of thiazolidinone precursors with substituted aldehydes, followed by amide coupling (e.g., ). The target compound likely follows a similar pathway.

Molecular Docking Insights: Thiazolidinones with electron-rich substituents (e.g., methoxy or furan) show stronger interactions with bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 targets .

Biological Activity

The compound (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid, a derivative of thiazolidinone, has garnered attention for its potential biological activities, particularly in anticancer and analgesic applications. This article explores the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving thiazolidinone derivatives and 2-hydroxybenzoic acid. The structural features include:

  • Thiazolidinone Core : Known for its biological activity, particularly in anticancer therapies.
  • Furan Moiety : Contributes to the compound's interaction with biological targets.
  • Hydroxy Group : Enhances solubility and bioactivity.

Anticancer Properties

Research indicates that derivatives of thiazolidinones exhibit significant antiproliferative effects against various cancer cell lines. The following findings summarize the anticancer activity associated with this compound:

  • Cell Line Studies :
    • The compound demonstrated moderate to strong antiproliferative activity in leukemia cell lines, with dose-dependent effects observed in MTT assays .
    • Specific IC50 values reported for similar thiazolidinone derivatives include:
      • MCF-7 (breast cancer): 64.4% inhibition at 100 µg/mL .
      • K562 (chronic myelogenous leukemia): IC50 values around 14.7 µM .
  • Mechanism of Action :
    • The compound induces S-phase arrest in the cell cycle, affecting DNA replication processes in cancer cells .
    • It promotes microtubule stabilization, leading to reduced microtubule density and disordered networks, which are crucial for cancer cell proliferation .

Analgesic Activity

The analgesic properties of related compounds have been investigated, suggesting potential applications for pain management:

  • In Vivo Studies :
    • Analgesic effects were evaluated using writhing tests induced by acetic acid, showing significant reductions in painful activity compared to controls .
    • The compound's derivatives exhibited better binding affinity to COX-2 receptors, indicating potential as anti-inflammatory agents .

Comparative Table of Biological Activities

Activity Type Cell Line/Model IC50/Effect Reference
AntiproliferativeMCF-764.4% inhibition at 100 µg/mL
AntiproliferativeK562~14.7 µM
AnalgesicWrithing TestSignificant reduction in pain response

Case Studies

Several studies have highlighted the therapeutic potential of thiazolidinone derivatives:

  • Study on Thiazolidinones : A comprehensive analysis showed that modifications at the C-terminal region significantly influence anticancer potency .
  • Pharmacokinetic Studies : Computational modeling indicated favorable pharmacokinetic profiles for these compounds, suggesting good bioavailability and low toxicity risk .

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